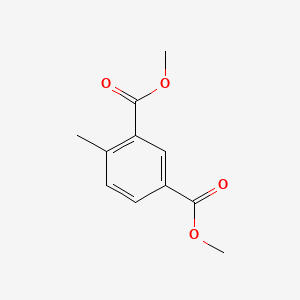

Dimethyl 4-methylisophthalate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4-methylbenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-7-4-5-8(10(12)14-2)6-9(7)11(13)15-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDRWWFCMSDTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066849 | |

| Record name | Dimethyl 4-methylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23038-61-1 | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23038-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023038611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-methyl-, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl 4-methylisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4-methylisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl 4-methylisophthalate

Introduction

Dimethyl 4-methylisophthalate is a significant chemical intermediate, playing a crucial role in the synthesis of various polymers and specialty chemicals. Its structure, featuring a benzene ring substituted with two methoxycarbonyl groups and a methyl group, imparts unique properties to the resulting materials. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, designed for researchers, scientists, and professionals in drug development and material science.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the Fischer esterification of 4-methylisophthalic acid with methanol.[1] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its efficiency and relatively straightforward procedure.[2]

Precursor Synthesis: 4-Methylisophthalic Acid

The availability of the precursor, 4-methylisophthalic acid, is the initial consideration.[3] While it can be sourced commercially, understanding its synthesis provides deeper insight into the overall process. A common industrial method for producing isophthalic acid derivatives is the oxidation of the corresponding xylene isomers.[4][5] In this case, 4-methylisophthalic acid can be synthesized through the controlled oxidation of p-xylene. This process typically involves a liquid-phase oxidation using a cobalt-manganese-bromide catalyst system in an acetic acid solvent under elevated temperature and pressure.[6][7]

Esterification: From Carboxylic Acid to Diester

The Fischer esterification is an equilibrium-driven process.[2] To ensure a high yield of the desired this compound, the equilibrium must be shifted towards the product side. This is typically achieved by using a large excess of methanol, which acts as both a reactant and the solvent, and by the removal of water as it is formed.[2]

Reaction Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol. The subsequent steps involve proton transfer and the elimination of a water molecule to form the ester. This process occurs for both carboxylic acid groups on the 4-methylisophthalic acid molecule.

Experimental Protocol: Fischer Esterification

Materials:

-

4-Methylisophthalic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Reaction Setup: A round-bottom flask is charged with 4-methylisophthalic acid and a significant excess of anhydrous methanol. The flask is equipped with a reflux condenser and placed in a heating mantle.

-

Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the stirred solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess methanol is removed under reduced pressure.

-

Neutralization: The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. This step will cause effervescence as carbon dioxide is released.

-

Extraction and Drying: The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The solvent is evaporated to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol or ethanol) to obtain a white solid.[8]

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.[8]

-

Aromatic Protons: The three protons on the benzene ring will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.6 ppm). The specific splitting pattern will depend on their coupling with each other. For this compound, one would expect a singlet (or a narrow doublet) for the proton between the two ester groups, a doublet for the proton adjacent to the methyl group, and a doublet of doublets for the remaining proton.[8]

-

Methyl Ester Protons: The six protons of the two equivalent methoxy groups will appear as a sharp singlet, typically around δ 3.9 ppm.[8]

-

Aromatic Methyl Protons: The three protons of the methyl group attached to the benzene ring will also appear as a singlet, but further upfield, around δ 2.6 ppm.[8]

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Carbonyl Carbons: The carbons of the two ester carbonyl groups will appear as signals in the downfield region of the spectrum, typically around δ 166-167 ppm.[8]

-

Aromatic Carbons: The six carbons of the benzene ring will give rise to six distinct signals in the aromatic region (δ 128-146 ppm). The carbon attached to the methyl group will have a different chemical shift compared to the others.[8]

-

Methyl Ester Carbons: The carbons of the two methoxy groups will appear as a single signal around δ 52 ppm.[8]

-

Aromatic Methyl Carbon: The carbon of the methyl group on the ring will appear at a higher field, around δ 22 ppm.[8]

-

Table 1: Expected NMR Data for this compound [8]

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic CH | 8.55 (d), 8.02 (dd), 7.30 (d) | 132.7, 132.1, 129.8, 128.1 |

| Aromatic C (quaternary) | - | 145.7, 132.0 |

| C=O | - | 167.3, 166.4 |

| -OCH₃ | 3.91 (s), 3.90 (s) | 52.3, 52.2 |

| Ar-CH₃ | 2.64 (s) | 22.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group will be observed in the region of 1720-1740 cm⁻¹.

-

C-O Stretch: The C-O stretching vibrations of the ester group will appear as two bands in the region of 1100-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be seen just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Aromatic C=C stretching vibrations will appear as multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₁₂O₄), which is 208.21 g/mol .[9][10]

-

Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, one would expect to see fragment ions corresponding to the loss of a methoxy radical (m/z = 177) and the loss of a carbomethoxy radical (m/z = 149).

Conclusion

The synthesis of this compound via Fischer esterification of 4-methylisophthalic acid is a robust and well-established method. The successful synthesis and purification of this compound can be unequivocally confirmed through a combination of NMR and IR spectroscopy, and mass spectrometry. This guide provides the foundational knowledge and procedural details necessary for researchers and scientists to confidently synthesize and characterize this important chemical intermediate.

References

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. parchem.com [parchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US3850981A - Liquid phase oxidation of p-xylene to terephthalic acid - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. PubChemLite - this compound (C11H12O4) [pubchemlite.lcsb.uni.lu]

- 10. This compound | 23038-61-1 [sigmaaldrich.com]

Dimethyl 4-methylisophthalate CAS number 23038-61-1

An In-Depth Technical Guide to Dimethyl 4-methylisophthalate (CAS 23038-61-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a distinct aromatic diester with the CAS number 23038-61-1. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed, field-proven synthesis protocol, and a thorough characterization using modern spectroscopic techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. While this molecule is not extensively documented in the literature for specific biological activities, its structural motif as a substituted isophthalate presents it as a valuable and versatile building block for exploratory research. This whitepaper offers a prospective analysis of its potential applications in medicinal chemistry as a scaffold for novel compound libraries and in materials science as a specialty monomer. All protocols and data are presented to ensure scientific integrity and to empower researchers to confidently synthesize, characterize, and explore the potential of this compound.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's physical and chemical properties is the foundation of all subsequent research. This compound is a white solid at room temperature.[1] Its core identity and characteristics are summarized below.

Chemical and Physical Properties

The key identifying and physical properties of this compound are consolidated in the table below, based on data from chemical databases and peer-reviewed literature.[2][3]

| Property | Value | Source(s) |

| CAS Number | 23038-61-1 | [3][4] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][3] |

| Molecular Weight | 208.21 g/mol | [3] |

| IUPAC Name | dimethyl 4-methylbenzene-1,3-dicarboxylate | [3] |

| Synonyms | Isophthalic acid, 4-methyl-, dimethyl ester | [3] |

| Physical Form | White Solid | [1] |

| Boiling Point | 284.3 ± 20.0 °C (Predicted) | [2] |

| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [2] |

| SMILES | CC1=C(C=C(C=C1)C(=O)OC)C(=O)OC | [3] |

| InChIKey | MTDRWWFCMSDTBL-UHFFFAOYSA-N | [1][3] |

Spectroscopic Signature for Structural Verification

Structural confirmation is paramount for the integrity of any experimental work. The following spectroscopic data, derived from a published synthesis, provide a definitive fingerprint for this compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's atomic connectivity. The solvent and frequency are critical parameters for reproducibility.

| Nucleus | Frequency | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

| ¹H NMR | 400 MHz | CDCl₃ | 8.55 (d, J = 1.9 Hz, 1H), 8.02 (dd, J = 8.1, 1.8 Hz, 1H), 7.30 (d, J = 8.0 Hz, 1H), 3.91 (s, 3H), 3.90 (s, 3H), 2.64 (s, 3H) |

| ¹³C NMR | 100 MHz | CDCl₃ | 167.26, 166.42, 145.68, 132.73, 132.07, 131.99, 129.84, 128.06, 52.31, 52.15, 22.00 |

-

Expert Interpretation: The ¹H NMR spectrum clearly resolves the three distinct aromatic protons. The downfield singlet at 8.55 ppm corresponds to the proton situated between the two ester groups. The two distinct singlets for the methoxy groups at 3.91 and 3.90 ppm suggest they are in slightly different chemical environments. The ¹³C NMR spectrum confirms the presence of 11 unique carbon atoms, including the two distinct carbonyl carbons of the ester groups and the methyl carbons.

High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass of the protonated molecule, confirming its elemental composition.

-

HRMS (ESI-QTOF): Calculated for [M+H]⁺ (C₁₁H₁₃O₄⁺): 209.0808; Found: 209.0808.[5]

Synthesis and Characterization Workflow

The synthesis of this compound can be achieved in high yield from commercially available precursors. The following protocol is adapted from a peer-reviewed procedure and represents a reliable method for obtaining the target compound.[5]

Experimental Protocol: Synthesis from a Bicyclic Adduct

This synthesis demonstrates an efficient aromatization reaction to form the isophthalate ring system. The causality for this choice of protocol lies in its high reported yield (88%) and straightforward purification.

Materials and Reagents:

-

Bicyclic adduct precursor (derived from methyl coumalate and an appropriate enol ether)

-

Methanol (MeOH), anhydrous

-

p-Toluenesulfonic acid (PTSA), crystal

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the bicyclic adduct (0.2 mmol) in anhydrous methanol (1.0 mL).

-

Catalysis: Add a single crystal of p-Toluenesulfonic acid (PTSA) to the solution. Causality Note: PTSA is a strong acid catalyst that facilitates the elimination and aromatization cascade required to form the stable benzene ring from the bicyclic intermediate.

-

Reflux: Heat the reaction mixture to boiling and maintain reflux for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by silica gel column chromatography. The specific eluent system should be determined by TLC analysis, but a mixture of ethyl acetate and hexanes is a common starting point for compounds of this polarity.

-

Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a white solid (yield = 88%).[5] Confirm the identity and purity using the spectroscopic methods detailed in Section 1.2.

Synthesis and Purification Workflow Diagram

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyl 4-methylisophthalate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 4-methylisophthalate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, experimental protocols, and theoretical principles. Our approach emphasizes the causality behind experimental choices and provides a self-validating framework for the presented data.

Introduction: The Role of NMR in Characterizing this compound

This compound (C₁₁H₁₂O₄, PubChem CID: 89971) is an aromatic dicarboxylic acid ester. Its structure, featuring a substituted benzene ring with two methyl ester groups and a methyl group, presents a distinct pattern in NMR spectroscopy. Understanding these spectral signatures is paramount for confirming its identity, assessing purity, and studying its chemical environment, which are critical steps in synthetic chemistry and pharmaceutical development. NMR spectroscopy stands as a primary analytical technique for the unambiguous structural determination of organic molecules in solution.[1][2][3][4][5] This guide will provide a detailed interpretation of both the proton (¹H) and carbon-13 (¹³C) NMR spectra, correlating the observed chemical shifts and coupling patterns to the specific atomic nuclei within the molecule.

Molecular Structure and Predicted NMR Environments

The molecular structure of this compound is key to understanding its NMR spectra. The arrangement of substituents on the benzene ring dictates the chemical environment of each proton and carbon atom, leading to unique resonance frequencies (chemical shifts).

Caption: Molecular structure of this compound.

Based on this structure, we can predict the following distinct proton and carbon environments that will give rise to signals in the NMR spectra.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the aromatic protons, the two ester methyl groups, and the methyl group attached to the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | J-coupling (Hz) |

| Ar-H (position 2) | ~8.4 | Singlet | 1H | - |

| Ar-H (position 6) | ~7.9 | Doublet | 1H | ~8.0 (ortho) |

| Ar-H (position 5) | ~7.4 | Doublet | 1H | ~8.0 (ortho) |

| -COOCH₃ (x2) | ~3.9 | Singlet | 6H | - |

| Ar-CH₃ | ~2.5 | Singlet | 3H | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (Ar-H): The protons on the aromatic ring appear in the downfield region (δ 6.0-8.5 ppm) due to the deshielding effect of the ring current.[6][7]

-

The proton at position 2 is deshielded by the two adjacent electron-withdrawing ester groups, causing it to resonate at the lowest field, predicted around 8.4 ppm. It appears as a singlet as it has no adjacent protons to couple with.

-

The proton at position 6 is ortho to one ester group and is expected to resonate around 7.9 ppm. It will appear as a doublet due to coupling with the proton at position 5 (ortho-coupling, typically with a J-value of 7-9 Hz).[8][9]

-

The proton at position 5 is adjacent to the methyl group and will be the most shielded of the aromatic protons, resonating around 7.4 ppm. It will also appear as a doublet due to coupling with the proton at position 6.

-

-

Ester Methyl Protons (-COOCH₃): The six protons of the two equivalent methyl ester groups are expected to give a single, sharp signal around 3.9 ppm. Their chemical shift is influenced by the electronegative oxygen atoms.

-

Aromatic Methyl Protons (Ar-CH₃): The three protons of the methyl group attached to the aromatic ring are shielded compared to the ester methyl groups and are predicted to resonate around 2.5 ppm, appearing as a sharp singlet.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is predicted to show nine distinct signals, corresponding to the inequivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (x2) | ~166 |

| Ar-C (positions 1 & 3) | ~133 |

| Ar-C (position 4) | ~141 |

| Ar-C (position 2) | ~134 |

| Ar-C (position 6) | ~130 |

| Ar-C (position 5) | ~128 |

| -COOCH₃ (x2) | ~52 |

| Ar-CH₃ | ~21 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons (C=O): The carbon atoms of the two ester carbonyl groups are significantly deshielded and are expected to resonate at the lowest field, around 166 ppm.

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will appear in the typical aromatic region of 120-150 ppm.[6]

-

The quaternary carbons attached to the ester groups (positions 1 and 3) are predicted to be around 133 ppm.

-

The quaternary carbon attached to the methyl group (position 4) will be further downfield due to the substitution effect, around 141 ppm.

-

The carbons bearing protons (positions 2, 5, and 6) will have distinct chemical shifts based on their electronic environment, predicted to be around 134, 128, and 130 ppm, respectively.

-

-

Ester Methyl Carbons (-COOCH₃): The carbon atoms of the two equivalent methyl ester groups will give a signal around 52 ppm.

-

Aromatic Methyl Carbon (Ar-CH₃): The carbon of the methyl group attached to the aromatic ring is the most shielded carbon and is expected to resonate at the highest field, around 21 ppm.

Experimental Protocol for NMR Data Acquisition

The following section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

A critical first step for obtaining high-resolution NMR spectra is meticulous sample preparation.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

-

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically 1-2 drops of a dilute solution). TMS is assigned a chemical shift of 0.00 ppm.

Caption: Experimental workflow for NMR sample preparation and data acquisition.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Proton Decoupling: Broadband decoupling to simplify the spectrum to singlets.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information that is readily interpretable. The predicted chemical shifts and coupling patterns are consistent with the known effects of substituents on an aromatic ring. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra to confirm the identity and purity of this compound. This guide serves as a valuable resource for scientists and professionals who rely on NMR spectroscopy for the precise characterization of organic molecules.

References

- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. homework.study.com [homework.study.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Molecular structure and formula of Dimethyl 4-methylisophthalate

An In-depth Technical Guide to Dimethyl 4-methylisophthalate

Distribution: For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, synthesis, and physicochemical properties of this compound. The content is structured to deliver not only factual data but also the underlying scientific rationale for analytical and synthetic methodologies, reflecting a field-proven perspective on this chemical entity.

This compound is an aromatic compound belonging to the diester class. Its core is a benzene ring substituted with two methyl ester groups at positions 1 and 3, and a methyl group at position 4. This substitution pattern is key to its chemical identity and reactivity.

Chemical Identity

A compound's identity is unequivocally established by its nomenclature and registry numbers, which serve as universal identifiers in research and regulatory contexts.

| Identifier | Value |

| IUPAC Name | dimethyl 4-methylbenzene-1,3-dicarboxylate |

| CAS Number | 23038-61-1[1] |

| Molecular Formula | C₁₁H₁₂O₄[1] |

| Molecular Weight | 208.21 g/mol [1] |

| InChI Key | MTDRWWFCMSDTBL-UHFFFAOYSA-N[2] |

| SMILES | COC(=O)C1=CC(=C(C=C1)C)C(=O)OC |

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and application. This compound is a white solid at room temperature, with solubility characteristics typical of aromatic esters.

| Property | Value | Source(s) |

| Physical Form | White to off-white solid | [1][2] |

| Boiling Point | 284.3 ± 20.0 °C (Predicted) | [1] |

| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Molecular Structure

The spatial arrangement of atoms and functional groups in this compound determines its spectroscopic signature and potential for intermolecular interactions.

References

A Technical Guide to the Research Applications of Dimethyl 4-methylisophthalate

Abstract

Dimethyl 4-methylisophthalate (DM-4MI), a substituted aromatic diester, presents a versatile molecular architecture for advanced materials synthesis. While structurally similar to commodity monomers like dimethyl terephthalate (DMT) and dimethyl isophthalate (DMI), the presence of a methyl group on the benzene ring introduces significant asymmetry. This guide provides an in-depth exploration of the potential research applications of DM-4MI, focusing on its role as a specialty monomer in polyester synthesis and as a functional organic linker for the construction of Metal-Organic Frameworks (MOFs). We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss how the unique structure of DM-4MI can be leveraged to impart novel properties to next-generation materials. This document is intended for researchers, materials scientists, and polymer chemists seeking to innovate beyond conventional building blocks.

Introduction to this compound: Structure and Properties

This compound (CAS 23038-61-1) is an organic compound characterized by a benzene ring substituted with two methyl ester groups at the 1 and 3 positions and a methyl group at the 4 position.[1][2][3][4] This seemingly minor modification—the addition of a single methyl group to the common isophthalate backbone—is the primary driver of its specialized applications. The asymmetry it induces disrupts the packing efficiency of polymer chains and alters the electronic and steric environment of the molecule, making it a valuable tool for fine-tuning material properties.

Molecular Structure

The structure of this compound is depicted below. The ester groups are reactive sites for polycondensation reactions, while the methyl group acts as a permanent, non-reactive appendage that influences the final properties of the resulting macromolecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key properties of DM-4MI is provided below. These properties are essential for designing reaction conditions, particularly for melt polycondensation processes where temperature and pressure are critical variables.

| Property | Value | Reference(s) |

| CAS Number | 23038-61-1 | [2] |

| Molecular Formula | C₁₁H₁₂O₄ | [2] |

| Molecular Weight | 208.21 g/mol | [2] |

| Appearance | White Solid | |

| Boiling Point | 284.3 °C | [2] |

| Density | 1.147 g/cm³ | [2] |

| Flash Point | 136.8 °C | [2] |

Synthesis

This compound is typically synthesized via the Fischer esterification of 4-methylisophthalic acid (also known as 5-methylisophthalic acid or uvitic acid) with methanol, using a strong acid catalyst.[5][6] The parent diacid can be obtained by oxidizing mesitylene.[5]

Application as a Co-monomer in Specialty Polyesters

The primary and most promising application of DM-4MI is as a co-monomer in the synthesis of specialty polyesters. By incorporating DM-4MI into a polymer backbone alongside traditional monomers like dimethyl terephthalate (DMT) or isophthalate (DMI), researchers can precisely engineer the material's final properties.

Rationale: The Impact of the Methyl Group

In polymer chemistry, structure dictates properties. The introduction of the asymmetric methyl group from DM-4MI into a polyester chain has several predictable consequences:

-

Disruption of Crystallinity: Linear, symmetric monomers like terephthalic acid allow polymer chains to pack tightly into ordered, crystalline domains. This imparts rigidity, high melting points, and solvent resistance, as seen in PET.[7] The kinked structure of isophthalic acid already disrupts this packing. The addition of a methyl group in DM-4MI further increases the free volume and disrupts the regularity of the molecular chain.[8] This leads to a more amorphous polymer with a lower glass transition temperature (Tg), reduced melting point (Tm), and increased solubility in common organic solvents.[8][9]

-

Enhanced Flexibility: The reduction in crystallinity and intermolecular forces results in a more flexible polymer chain, which can be desirable for applications requiring less brittleness.

-

Modified Surface Properties: The presence of pendant methyl groups can alter the hydrophobicity and surface energy of the resulting polymer, impacting its use in films, coatings, and adhesives.

This ability to "tune" properties makes DM-4MI an excellent candidate for developing copolyesters for applications such as flexible packaging films, coatings with improved adhesion, and resins with tailored solubility.[10][11][12]

Mechanism: Melt Polycondensation

The synthesis of polyesters from dimethyl ester monomers proceeds via a two-stage melt polycondensation process.[13]

-

Transesterification: In the first stage, DM-4MI and another diol (e.g., ethylene glycol) are heated in the presence of a catalyst (e.g., zinc acetate or manganese acetate). The methyl ester groups of DM-4MI are exchanged with the diol, forming a bis(hydroxyalkyl) intermediate and releasing methanol as a byproduct.[10][13]

-

Polycondensation: In the second stage, the temperature is raised, and a vacuum is applied. A second catalyst, often an antimony or titanium compound, is used.[13] The hydroxyl end-groups of the intermediates react with each other, linking the monomer units together to form long polymer chains and releasing ethylene glycol as a byproduct. The vacuum is critical for removing the ethylene glycol, which drives the equilibrium reaction toward the formation of a high molecular weight polymer.[13]

Caption: A two-stage workflow for polyester synthesis via melt polycondensation.

Representative Protocol: Synthesis of a PET-co-4MI Copolyester

This protocol describes the synthesis of a copolyester containing 80 mol% terephthalate and 20 mol% 4-methylisophthalate units.

Materials:

-

Dimethyl terephthalate (DMT)

-

This compound (DM-4MI)

-

Ethylene glycol (EG)

-

Manganese (II) acetate (Catalyst 1)

-

Antimony (III) oxide (Catalyst 2)

-

Phosphoric acid (Stabilizer)

Methodology:

-

Reactor Charging: Charge a high-pressure stainless-steel reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation column with DMT (e.g., 155.3 g, 0.8 mol), DM-4MI (e.g., 41.6 g, 0.2 mol), and ethylene glycol (e.g., 136.5 g, 2.2 mol; a 120% molar excess).

-

Catalyst Addition: Add manganese (II) acetate (e.g., ~0.05 g) as the transesterification catalyst.

-

Stage 1 - Transesterification:

-

Purge the reactor with dry nitrogen gas.

-

Begin heating the mixture under a slow nitrogen stream while stirring.

-

Methanol will begin to distill off as the temperature reaches ~160-180°C.

-

Slowly increase the temperature to 220°C over 2-3 hours, collecting the evolved methanol. The reaction is considered complete when ~95% of the theoretical amount of methanol has been collected (in this case, ~64 g).

-

Causality Note: The gradual temperature increase and removal of methanol drive the transesterification equilibrium towards the formation of the bis(2-hydroxyethyl) ester intermediates.[13]

-

-

Stage 2 - Polycondensation:

-

Add the polycondensation catalyst, antimony (III) oxide (e.g., ~0.08 g), slurried in a small amount of ethylene glycol, along with phosphoric acid as a thermal stabilizer.

-

Gradually reduce the pressure inside the reactor to below 1 mmHg over 30-45 minutes.

-

Simultaneously, increase the temperature to 270-280°C.

-

Causality Note: The high temperature and vacuum are essential to remove the excess ethylene glycol byproduct, increasing the polymer's molecular weight. The stirrer speed should be increased as the melt viscosity rises significantly.[13]

-

-

Reaction Monitoring & Termination: Monitor the reaction progress by observing the torque on the mechanical stirrer, which correlates with the melt viscosity and thus the molecular weight of the polymer. Continue the reaction for 2-4 hours under high vacuum until the desired viscosity is achieved.

-

Product Extrusion & Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it, forming an amorphous strand.

-

Pelletization & Characterization: Dry and pelletize the polymer strand. The resulting copolyester should be characterized by techniques such as Differential Scanning Calorimetry (DSC) to determine Tg and Tm, and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.

Application as an Organic Linker for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands (linkers).[14] The choice of organic linker is critical as it defines the pore size, geometry, and chemical functionality of the resulting framework.

Rationale: A Functional Building Block for Porous Materials

Isophthalic acid and its derivatives are widely used as angular linkers in MOF synthesis.[15][16] The 1,3-substitution pattern directs the formation of complex, non-linear network topologies. 4-methylisophthalic acid (the hydrolyzed form of DM-4MI) offers several advantages as a linker:

-

Structural Diversity: It provides the necessary carboxylate groups to coordinate with metal centers.

-

Functionalization: The methyl group projects into the pores of the resulting MOF, modifying the surface from purely hydrophilic (carboxylate) to one with hydrophobic character. This can influence the framework's selective adsorption properties for gases or small molecules.

-

Modulation of Properties: The electronic and steric effects of the methyl group can influence the framework's assembly, stability, and catalytic activity.[15]

Research has shown that functionalized isophthalate linkers can be used to assemble novel MOFs with interesting structural and catalytic features.[15][17][18]

Caption: Conceptual diagram of a MOF built from metal nodes and organic linkers.

Representative Protocol: Solvothermal Synthesis of a 4-MI-based MOF

This protocol describes a general method for synthesizing a MOF using 4-methylisophthalic acid. Note that this requires the hydrolysis of DM-4MI to the diacid form first.

Materials:

-

4-methylisophthalic acid (H₂-4MI)

-

Zinc (II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Methodology:

-

Linker Preparation: Hydrolyze this compound to 4-methylisophthalic acid using standard aqueous base (e.g., NaOH) followed by acidification (e.g., with HCl). Wash the resulting solid with water and dry thoroughly.

-

Reaction Mixture Preparation: In a 20 mL glass vial, dissolve 4-methylisophthalic acid (e.g., 36 mg, 0.2 mmol) and Zinc (II) nitrate hexahydrate (e.g., 119 mg, 0.4 mmol) in 10 mL of DMF.

-

Causality Note: DMF acts as a high-boiling point solvent, which is necessary for the solvothermal reaction. It can also act as a template or coordinating molecule during crystal growth.

-

-

Solvothermal Reaction: Seal the vial tightly and place it in a programmable laboratory oven. Heat the vial to 120°C for 48 hours.

-

Causality Note: The elevated temperature and pressure facilitate the coordination reaction between the deprotonated carboxylate groups of the linker and the zinc ions, leading to the slow growth of crystalline MOF material.

-

-

Isolation and Activation:

-

After 48 hours, cool the oven slowly to room temperature. Colorless, block-like crystals should form.

-

Decant the mother liquor and wash the crystals with fresh DMF (3 x 5 mL) and then ethanol (3 x 5 mL) to remove unreacted starting materials.

-

To "activate" the MOF (i.e., remove solvent molecules from the pores), immerse the crystals in fresh ethanol for 24 hours, then decant and heat the sample under a high vacuum at an elevated temperature (e.g., 150°C) for 12 hours.

-

-

Characterization: The resulting MOF should be characterized by Powder X-ray Diffraction (PXRD) to confirm its crystal structure and phase purity, and by gas sorption analysis (e.g., N₂ at 77 K) to determine its surface area and porosity.

Other Potential Research Trajectories

While the applications in polyesters and MOFs are the most well-supported, the unique structure of DM-4MI suggests other potential uses:

-

Chemical Intermediate: It can serve as a starting material for more complex molecules. The methyl and ester groups can be further functionalized to create novel ligands, pharmaceutical intermediates, or building blocks for dendrimers.

-

Drug Development: While no direct applications are prominent, substituted isophthalates can be found in the core structure of some complex molecules. Its role would likely be as a rigid scaffold or an early-stage synthetic precursor in a multi-step synthesis.[19]

Conclusion

This compound is a valuable, non-commodity monomer whose potential lies in the targeted modification of material properties. The introduction of a single, asymmetric methyl group provides a powerful yet simple tool for researchers to disrupt polymer crystallinity, tune thermal properties, and functionalize the pores of advanced materials like MOFs. The detailed protocols provided in this guide serve as a validated starting point for scientists and engineers to explore the synthesis of novel copolyesters and porous frameworks. As the demand for high-performance, tailored materials continues to grow, specialty monomers like this compound will become increasingly critical components in the toolkit of the modern materials scientist.

References

- 1. This compound | 23038-61-1 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 23038-61-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 23038-61-1 [sigmaaldrich.com]

- 5. Isophthalic acid - Wikipedia [en.wikipedia.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Polyesters [essentialchemicalindustry.org]

- 8. mdpi.com [mdpi.com]

- 9. research.utwente.nl [research.utwente.nl]

- 10. ulprospector.com [ulprospector.com]

- 11. Isophthalic Polyester: Properties & Applications | IncomePultrusion [incomepultrusion.com]

- 12. Application of Isophthalic Acid [polyestermfg.com]

- 13. fiber-yarn.com [fiber-yarn.com]

- 14. MOF-5 | Berkeley Global Science Institute [globalscience.berkeley.edu]

- 15. Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. discovery.researcher.life [discovery.researcher.life]

- 19. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Polyester Synthesis Using Dimethyl 4-methylisophthalate

Introduction

Dimethyl 4-methylisophthalate (DMMI) is an aromatic diester monomer used in the synthesis of specialty polyesters. The presence of the methyl group on the benzene ring introduces asymmetry and steric hindrance compared to its parent monomer, dimethyl isophthalate. This structural modification is strategically employed to disrupt chain packing and reduce crystallinity in the resulting copolyesters. By incorporating DMMI into polyester backbones, researchers can precisely tune material properties such as glass transition temperature (Tg), solubility, and mechanical flexibility. These characteristics make DMMI-modified polyesters valuable in the development of advanced materials for coatings, adhesives, and amorphous resins where clarity and specific thermal properties are required.

The synthesis of polyesters from dimethyl ester monomers like DMMI is typically achieved through a two-stage melt polycondensation process. This robust and widely-used industrial method involves an initial transesterification step followed by a polycondensation step at elevated temperatures and under high vacuum. This document provides a detailed overview of the underlying chemistry and a comprehensive, field-proven protocol for the laboratory-scale synthesis of polyesters using this compound.

Chemistry and Causality of Polyester Synthesis

The conversion of DMMI and a diol (e.g., 1,4-butanediol) into a high molecular weight polyester is a classic example of step-growth polymerization. The process is universally applicable to a wide range of dimethyl esters and diols.[1] The reaction proceeds in two distinct, sequential stages, each driven by specific conditions and the removal of a low molecular weight byproduct.

Stage 1: Transesterification

In the first stage, DMMI undergoes transesterification with a suitable diol, such as 1,4-butanediol. This reaction is an ester-alcohol exchange where the methoxy groups of DMMI are displaced by the hydroxyalkyl groups of the diol.[2] This forms a mixture of low molecular weight oligomers, primarily bis(4-hydroxybutyl) 4-methylisophthalate, and releases methanol as a byproduct.

Causality : The reaction is an equilibrium process. To drive it towards the products, the methanol byproduct is continuously removed from the reaction mixture by distillation.[2] This is a direct application of Le Chatelier's principle. This stage is typically conducted at atmospheric pressure and temperatures of 170-200°C, which is above the boiling point of methanol (64.7°C), facilitating its efficient removal. A slight excess of the diol is used to ensure the complete conversion of the dimethyl ester.[3]

Stage 2: Polycondensation

Once the transesterification is largely complete (indicated by the cessation of methanol distillation), the second stage begins. The temperature is increased (220-250°C) and a high vacuum is applied. During this phase, the hydroxyl-terminated oligomers react with each other. A molecule of the diol (1,4-butanediol in this case) is eliminated for each new ester linkage formed, progressively building the polymer chain length and molecular weight.

Causality : Similar to the first stage, polycondensation is also an equilibrium reaction. The application of a high vacuum is critical to efficiently remove the diol byproduct, which has a much higher boiling point than methanol. This removal shifts the equilibrium towards the formation of a high molecular weight polymer.[1] The significant increase in the melt viscosity of the reaction mixture is a direct physical indicator of successful chain growth.

The Role of Catalysts

Both stages of the reaction are kinetically slow and require a catalyst to proceed at a practical rate. Common catalysts for this process include organometallic compounds.

-

Titanium-based catalysts , such as tetrabutyl titanate (TBT) or titanium dioxide (TiO2), are highly effective for both transesterification and polycondensation.[4]

-

Tin-based catalysts , like stannous octoate or dibutyltin oxide, are also widely used, particularly for their high efficiency in transesterification reactions.[1][5]

-

Antimony and Zinc compounds , such as antimony trioxide and zinc acetate, are traditional catalysts in large-scale polyester production (e.g., PET) and are effective for these reactions as well.[4][6]

The choice of catalyst can influence reaction rate, polymer color, and thermal stability. For laboratory-scale synthesis, titanium or tin catalysts are often preferred for their high activity at low concentrations.[5]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 23038-61-1 | [7][8] |

| Molecular Formula | C₁₁H₁₂O₄ | [9] |

| Molecular Weight | 208.21 g/mol | [8] |

| Appearance | Solid | [10] |

| Boiling Point | 284.3 ± 20.0 °C (Predicted) | [11] |

| Density | 1.147 ± 0.06 g/cm³ (Predicted) | [11] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [8] |

Table 2: Typical Reaction Parameters for Polyester Synthesis

| Parameter | Value / Condition | Rationale | Reference(s) |

| Monomer Molar Ratio | DMMI : Diol = 1 : 1.2-1.3 | An excess of diol drives transesterification and compensates for losses during the vacuum stage. | [3] |

| Catalyst | Tetrabutyl Titanate (TBT) | High activity for both reaction stages at low concentrations. | [4] |

| Catalyst Concentration | ~0.1 mol% (relative to DMMI) | Sufficient to achieve a practical reaction rate without excessive side reactions or polymer discoloration. | [1] |

| Inert Gas | High-purity Nitrogen or Argon | Prevents oxidative degradation and discoloration of the polymer at high temperatures. | [1] |

| Stage 1 Temp. | 170 - 200 °C | Allows for efficient removal of methanol byproduct without significant diol volatilization. | [1] |

| Stage 2 Temp. | 220 - 250 °C | Provides sufficient thermal energy for polycondensation and facilitates removal of the diol byproduct. | [12] |

| Stage 2 Pressure | <1 mbar (High Vacuum) | Critical for removing the diol byproduct to drive the reaction toward high molecular weight. | [12] |

Experimental Protocols

This protocol details a robust, self-validating method for the synthesis of a polyester from this compound and 1,4-butanediol.

Materials and Equipment

-

Reagents:

-

This compound (DMMI)

-

1,4-butanediol (BDO), high purity

-

Tetrabutyl titanate (TBT) or other suitable catalyst

-

High-purity Nitrogen (N₂) or Argon (Ar) gas supply

-

Chloroform (for purification)

-

Cold Methanol (for precipitation)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Heating mantle with temperature controller and thermocouple

-

Mechanical overhead stirrer with a high-torque motor and vacuum-tight stirrer guide

-

Distillation head with a condenser and collection flask

-

Gas inlet adapter for inert gas

-

High-vacuum pump with a cold trap

-

Step-by-Step Methodology

-

Reactor Setup and Reagent Charging:

-

Thoroughly dry all glassware in an oven at 120°C overnight and assemble while hot under a flow of inert gas. This is a critical step to prevent hydrolysis of the ester groups by residual moisture.

-

Equip the three-neck flask with the mechanical stirrer, a gas inlet, and the distillation head connected to a collection flask.

-

Charge the flask with this compound and 1,4-butanediol in a 1:1.2 molar ratio.

-

Add the catalyst (e.g., Tetrabutyl Titanate, ~0.1 mol% relative to DMMI).

-

Begin purging the system with a steady, gentle flow of nitrogen or argon to create an inert atmosphere. Maintain this gentle flow throughout the transesterification stage.[1]

-

-

Stage 1: Transesterification:

-

With continuous stirring, begin heating the reaction mixture to 180°C.[3]

-

Methanol will begin to distill as the transesterification reaction proceeds. Collect the methanol distillate in the receiving flask.[1]

-

Self-Validation Checkpoint: Continue this stage for 2-3 hours, or until methanol distillation ceases. The volume of collected methanol should correspond to ~90% or more of the theoretical amount, indicating the successful completion of the transesterification.

-

Slowly increase the temperature to 200°C for the final 30 minutes to remove any remaining traces of methanol.

-

-

Stage 2: Polycondensation:

-

Gradually increase the temperature of the reaction mixture to 230-240°C.

-

Simultaneously and slowly, reduce the pressure in the system using the vacuum pump. A gradual reduction is crucial to prevent vigorous boiling and loss of oligomers.

-

As the pressure drops, the excess 1,4-butanediol will begin to distill off.

-

Continue the reaction under high vacuum (<1 mbar) for an additional 2-4 hours.

-

Self-Validation Checkpoint: The progress of polycondensation is visually monitored by the significant increase in the melt's viscosity. The load on the mechanical stirrer motor will increase noticeably as the polymer chains grow. The reaction is considered complete when the desired viscosity is achieved.

-

-

Polymer Isolation and Purification:

-

Once the desired viscosity is reached, stop the heating and turn off the vacuum, reintroducing an inert atmosphere into the reactor.

-

Allow the mixture to cool to room temperature. The resulting solid polyester may be opaque or clear depending on its crystallinity.

-

For purification, dissolve the crude polymer in a suitable solvent like chloroform.

-

Precipitate the purified polymer by slowly pouring the chloroform solution into a large volume of a non-solvent, such as cold methanol, with vigorous stirring.[1]

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

-

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of any volatile organic compounds.[14][15]

-

High Temperatures: Use caution when working with the heating mantle and hot glassware. Ensure the apparatus is securely clamped.

-

Vacuum Operations: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a safety screen around the apparatus.

-

Chemical Handling: Handle all chemicals in accordance with their Safety Data Sheets (SDS). Avoid generating dust when handling solid reagents.[13] Dimethyl isophthalate, a related compound, can cause eye irritation.[14] Wash hands thoroughly after handling.[13]

Visualizations

Diagram 1: Two-Stage Polyester Synthesis Reaction

Caption: The two-stage reaction pathway for polyester synthesis.

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for laboratory polyester synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. pslc.ws [pslc.ws]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. US7208565B1 - Polymerization catalyst for polyesters, polyester produced with the same, and process for production of polyester - Google Patents [patents.google.com]

- 7. This compound | 23038-61-1 [chemicalbook.com]

- 8. 23038-61-1|this compound|BLD Pharm [bldpharm.com]

- 9. PubChemLite - this compound (C11H12O4) [pubchemlite.lcsb.uni.lu]

- 10. Dimethyl isophthalate | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 23038-61-1 [m.chemicalbook.com]

- 12. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. atamankimya.com [atamankimya.com]

- 15. chemos.de [chemos.de]

Application Notes and Protocols: Synthesis of Novel Polyamides from Dimethyl 4-methylisophthalate

Abstract

This document provides a detailed guide for the synthesis of novel polyamides utilizing Dimethyl 4-methylisophthalate as a key monomer. Polyamides derived from this substituted aromatic diester are of significant interest due to the potential for modified physical properties, such as improved solubility and altered thermal characteristics, imparted by the methyl group on the isophthalate ring. This guide is intended for researchers, scientists, and professionals in drug development and materials science. We present two robust protocols: a high-temperature melt polycondensation for semi-aromatic polyamides and a lower-temperature solution polycondensation suitable for aromatic polyamides. The rationale behind key experimental steps, characterization methodologies, and expected outcomes are discussed in detail to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Methyl Substituent

Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1] However, their rigid structure often leads to poor solubility in common organic solvents and high processing temperatures, limiting their broader application.[1] A common strategy to enhance the processability of these polymers is to introduce structural modifications that disrupt chain packing and reduce crystallinity.[1]

The introduction of a methyl group onto the isophthalate moiety, as in this compound, serves this purpose. This bulky side group can increase the amorphous nature of the polymer, leading to enhanced solubility and potentially a larger window between the glass transition temperature (Tg) and the decomposition temperature, which is advantageous for melt processing.[1] This application note will explore the synthesis of polyamides from this monomer, providing detailed protocols for both aliphatic and aromatic diamine co-monomers.

Reaction Mechanism: The Foundation of Polyamide Synthesis

The synthesis of polyamides from this compound and a diamine proceeds via a step-growth polycondensation reaction. In this reaction, the amino group of the diamine nucleophilically attacks the carbonyl carbon of the ester group in the this compound. This is followed by the elimination of a methanol molecule, forming an amide linkage. This process is repeated to build the polymer chain.

The reaction can be catalyzed by acids or bases, and the removal of the methanol byproduct is crucial to drive the equilibrium towards the formation of a high molecular weight polymer. The choice between melt and solution polycondensation depends largely on the nature of the diamine and the desired properties of the final polyamide.

Materials and Reagents

Proper preparation and purity of monomers are critical for achieving high molecular weight polyamides.

| Reagent | Grade | Supplier | Purity | Notes |

| This compound | Polymer Grade | (Example) Sigma-Aldrich | >99% | Should be dried under vacuum before use. |

| Hexamethylenediamine (HMDA) | Polymer Grade | (Example) BASF | >99.8% | Should be stored under inert gas. |

| m-Phenylenediamine (m-PDA) | Polymer Grade | (Example) DuPont | >99.5% | Should be purified by sublimation if necessary. |

| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | (Example) Acros Organics | >99.5% | Store over molecular sieves. |

| Triphenyl phosphite (TPP) | Reagent Grade | (Example) TCI | >97% | Used as a condensation agent in solution polymerization. |

| Pyridine | Anhydrous | (Example) Fisher Scientific | >99.8% | Used as an acid scavenger in solution polymerization. |

| Lithium Chloride (LiCl) | Anhydrous | (Example) Alfa Aesar | >99% | Used to enhance polymer solubility in solution polymerization. |

Experimental Protocols

Two primary methods for polyamide synthesis are detailed below: melt polycondensation, which is generally more environmentally friendly as it avoids the use of solvents[2], and solution polycondensation, which is suitable for less reactive aromatic diamines and allows for lower reaction temperatures.[3]

Protocol 1: Melt Polycondensation with Hexamethylenediamine

This protocol is suitable for the synthesis of a semi-aromatic polyamide. The direct polycondensation of a diamine with a dicarboxylic acid ester is a well-established method.[4]

Step-by-Step Methodology:

-

Monomer Preparation: Accurately weigh equimolar amounts of this compound and hexamethylenediamine (HMDA) into a high-pressure polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet/outlet, and a condenser for methanol removal.

-

Initial Heating and Purging: Seal the reactor and purge thoroughly with high-purity nitrogen for at least 30 minutes to remove any oxygen.

-

Pressurization and Melting: While maintaining a slow nitrogen flow, begin heating the reactor. The temperature should be gradually increased to the melting point of the monomer mixture (typically 180-200°C). The reaction is initially carried out under pressure to prevent the loss of the volatile diamine.

-

Polycondensation - Stage 1 (Atmospheric Pressure): Once the monomers have melted and formed a homogenous mixture, gradually release the pressure to atmospheric pressure. Increase the temperature to 220-240°C. Methanol will begin to distill off, indicating the start of the polycondensation reaction. Continue this stage for 1-2 hours.

-

Polycondensation - Stage 2 (Vacuum): To drive the reaction to completion and achieve a high molecular weight polymer, apply a vacuum (typically <1 torr). The temperature should be slowly increased to 260-280°C. The viscosity of the melt will increase significantly during this stage. Continue the reaction under vacuum for 2-4 hours, or until the desired melt viscosity is achieved.

-

Polymer Extrusion and Quenching: Once the polymerization is complete, extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it.

-

Purification and Drying: The solidified polymer strand is then pelletized or ground. The polymer should be washed with hot water and then methanol to remove any unreacted monomers or oligomers. Finally, dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.

Workflow for Melt Polycondensation:

Caption: Workflow for Melt Polycondensation of Polyamide.

Protocol 2: Solution Polycondensation with m-Phenylenediamine

This protocol is adapted from the Yamazaki-Higashi method, which is effective for synthesizing aromatic polyamides under milder conditions using a phosphite-based condensation agent.[5]

Step-by-Step Methodology:

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a thermometer, add equimolar amounts of this compound, m-phenylenediamine, and anhydrous lithium chloride (LiCl, typically 5-10% by weight of the solvent).

-

Solvent Addition: Add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask to achieve a monomer concentration of 10-15% (w/v).

-

Dissolution and Purging: Stir the mixture under a gentle stream of nitrogen until all solids have dissolved. This may require gentle heating to 40-50°C.

-

Addition of Condensing Agents: Once a homogenous solution is obtained, add anhydrous pyridine (2 moles per mole of diester) and triphenyl phosphite (TPP, 1 mole per mole of diester) to the reaction mixture.

-

Polymerization: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-6 hours with continuous stirring under a nitrogen atmosphere. The solution will become increasingly viscous as the polymerization proceeds.

-

Precipitation and Washing: After the reaction is complete, cool the viscous polymer solution to room temperature and pour it slowly into a large volume of methanol with vigorous stirring. A fibrous precipitate of the polyamide will form.

-

Purification: Filter the polymer and wash it thoroughly with hot methanol and then with hot water to remove NMP, LiCl, and other residual reagents.

-

Drying: Dry the purified polyamide in a vacuum oven at 80-100°C for 24 hours.

Characterization of the Synthesized Polyamides

A comprehensive characterization is necessary to confirm the structure and properties of the newly synthesized polyamides.

| Technique | Purpose | Expected Observations |

| FT-IR Spectroscopy | To confirm the formation of the amide linkage. | Appearance of a strong absorption band around 1650 cm⁻¹ (C=O stretching, Amide I) and a band around 3300 cm⁻¹ (N-H stretching). Disappearance of the ester C=O stretch from the monomer (around 1720 cm⁻¹). |

| ¹H NMR Spectroscopy | To elucidate the detailed chemical structure of the polymer. | Appearance of a broad peak corresponding to the amide proton (N-H) in the downfield region. Characteristic peaks for the aromatic protons of the 4-methylisophthalate unit and the aliphatic or aromatic protons of the diamine unit. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. | Determination of the 5% weight loss temperature (Td5%), which is expected to be high, indicative of good thermal stability. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm). | The methyl group is expected to disrupt chain packing, potentially leading to a lower Tg and a broader or absent Tm compared to the unsubstituted analogue. |

| Inherent Viscosity | To estimate the molecular weight of the polymer. | A higher inherent viscosity generally indicates a higher molecular weight polymer. |

| Solubility Tests | To evaluate the processability of the polymer. | The polyamide is expected to show improved solubility in polar aprotic solvents like NMP, DMAc, and DMF compared to its unsubstituted counterpart. |

Logical Flow of Polyamide Characterization:

Caption: Logical flow for the characterization of synthesized polyamides.

Expected Results and Discussion

The introduction of the methyl group on the isophthalate ring is anticipated to have a notable impact on the properties of the resulting polyamides.

-

Solubility: The methyl group acts as a bulky pendant group, which should disrupt the intermolecular hydrogen bonding and chain packing that are characteristic of polyamides. This is expected to lead to enhanced solubility in polar aprotic solvents such as NMP, DMAc, and DMF.

-

Thermal Properties: The reduced chain packing may lead to a lower glass transition temperature (Tg) and a decrease in crystallinity, which could result in a lower and broader melting endotherm (Tm) or even a completely amorphous polymer.[1] However, the overall thermal stability, as measured by TGA, is expected to remain high due to the aromatic nature of the polymer backbone.

-

Mechanical Properties: While the introduction of the methyl group may slightly reduce the tensile strength and modulus compared to the more crystalline, unsubstituted analogues, the resulting polymers are expected to form tough and flexible films.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Polymer Viscosity/Molecular Weight | Impure monomers; Non-stoichiometric monomer ratio; Incomplete removal of methanol/water byproduct; Oxygen contamination. | Purify monomers before use; Ensure accurate weighing of monomers; Increase vacuum and/or reaction time in the final stage of melt polycondensation; Ensure the reaction is conducted under a strict inert atmosphere. |

| Polymer Discoloration | Thermal degradation at high temperatures; Side reactions. | Reduce the final polymerization temperature or time; Ensure a thorough nitrogen purge to prevent oxidation. |

| Poor Solubility of Aromatic Polyamide | Insufficient disruption of chain packing. | Increase the amount of LiCl in the solution polymerization; Consider using a more flexible co-monomer. |

Conclusion

This compound is a valuable monomer for the synthesis of modified polyamides with enhanced processability. By introducing a methyl group onto the aromatic ring, it is possible to tailor the solubility and thermal properties of the resulting polymers. The detailed melt and solution polycondensation protocols provided in this application note offer robust methods for the synthesis of these novel materials. The comprehensive characterization plan outlined will enable researchers to thoroughly evaluate the structure-property relationships of these promising new polyamides.

References

- 1. dspace.ncl.res.in [dspace.ncl.res.in]

- 2. Synthesis of aromatic polyamides from oligocarbodiimides and isophthalic acid | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Polymerization of Dimethyl 4-methylisophthalate with Diols and Diamines

Introduction: Leveraging the Unique Structure of Dimethyl 4-methylisophthalate in Polymer Synthesis

This compound (DM-4MI) presents a unique monomer for the synthesis of advanced polyesters and polyamides. The presence of the methyl group on the aromatic ring introduces a structural irregularity that can disrupt chain packing, leading to polymers with modified crystallinity, solubility, and thermal properties compared to their unsubstituted isophthalate counterparts.[1] This attribute makes DM-4MI a valuable building block for creating materials with tailored performance characteristics for a range of applications, from high-performance fibers and films to engineering plastics.[2]

This guide provides a comprehensive overview of the polymerization of DM-4MI with both diols and diamines, delving into the fundamental reaction mechanisms, detailed experimental protocols, and critical characterization techniques. The information presented herein is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to explore the potential of this versatile monomer.

Part 1: Synthesis of Polyesters via Polycondensation of this compound with Diols

The synthesis of polyesters from DM-4MI and various diols proceeds through a step-growth polycondensation reaction.[3][4] This process typically involves two stages: an initial transesterification reaction followed by a polycondensation step under high vacuum and elevated temperatures to drive the reaction to completion and achieve high molecular weight polymers.

Reaction Mechanism and Key Considerations

The overall reaction involves the substitution of the methyl ester groups of DM-4MI with the hydroxyl groups of the diol, forming an ester linkage and releasing methanol as a byproduct.[5]

Reaction Scheme:

(n+1) HO-R-OH + n CH₃OOC-Ar(CH₃)-COOCH₃ → HO-[R-OOC-Ar(CH₃)-COO]ₙ-R-OH + 2n CH₃OH

Where Ar represents the 4-methyl-1,3-phenylene group and R represents the alkyl or aryl group of the diol.

Causality Behind Experimental Choices:

-

Catalyst Selection: A catalyst is crucial to accelerate the transesterification and polycondensation reactions. Common catalysts include titanium(IV) butoxide (Ti(OBu)₄), antimony(III) oxide, and zinc acetate.[5] The choice of catalyst can influence reaction kinetics and the final properties of the polyester. For instance, titanium-based catalysts are highly effective but can sometimes lead to discoloration of the final polymer.

-

Temperature Profile: The reaction is typically carried out in a stepwise manner. An initial lower temperature (around 150-200°C) facilitates the initial transesterification and removal of methanol. The temperature is then gradually increased (up to 280°C or higher) during the polycondensation stage to increase the reaction rate and facilitate the removal of the diol byproduct (from side reactions) under vacuum.[3]

-

Vacuum Application: A high vacuum is essential in the later stages of polymerization to remove the methanol and any excess diol, thereby shifting the equilibrium towards the formation of high molecular weight polymer chains.[6]

-

Stoichiometry: A precise 1:1 molar ratio of the diacid (or its dimethyl ester) to the diol is theoretically required for achieving the highest molecular weight.[7] In practice, a slight excess of the diol is often used to compensate for its potential loss due to volatility at high temperatures.[6]

Experimental Workflow: Polyester Synthesis

The following diagram illustrates the typical workflow for the synthesis of polyesters from DM-4MI and a diol.

Caption: Workflow for polyester synthesis.

Detailed Protocol: Synthesis of Poly(ethylene 4-methylisophthalate)

This protocol details the synthesis of a polyester from DM-4MI and ethylene glycol.

Materials:

-

This compound (DM-4MI)

-

Ethylene glycol

-

Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst

-

High-purity nitrogen gas

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Distillation head with a condenser and receiving flask

-

Nitrogen inlet

-

Vacuum pump

-

Heating mantle with a temperature controller

Procedure:

-

Charging the Reactor: Charge the three-necked flask with equimolar amounts of this compound and a slight excess (e.g., 1.2 equivalents) of ethylene glycol. Add the catalyst (e.g., 0.05-0.1 mol% relative to the diacid).

-

Inert Atmosphere: Assemble the apparatus and purge the system with high-purity nitrogen for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow during the initial heating phase.

-

Transesterification: Begin stirring and gradually heat the reaction mixture to 150-200°C. Methanol will begin to distill off. Continue this stage until approximately 80-90% of the theoretical amount of methanol has been collected.

-

Polycondensation: Gradually increase the temperature to 250-280°C while slowly applying a vacuum (reducing the pressure to below 1 mmHg). The viscosity of the reaction mixture will increase significantly.

-

Reaction Completion: Continue the reaction under high vacuum and elevated temperature for 2-4 hours, or until the desired melt viscosity is achieved.

-

Polymer Isolation: Cool the reactor under a nitrogen atmosphere. The resulting polymer can be extruded or carefully removed from the flask once it has solidified.

Data Presentation: Typical Reaction Parameters